molecular formula C4H6BF3KNO B13483389 Potassium trifluoro(5-oxopyrrolidin-3-yl)borate

Potassium trifluoro(5-oxopyrrolidin-3-yl)borate

Cat. No.: B13483389
M. Wt: 191.00 g/mol
InChI Key: TWLLOPXDQNXEOQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-oxopyrrolidin-3-yl)borate is a chemical compound with the empirical formula C5H11BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions . This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a pyrrolidinone ring.

Preparation Methods

The synthesis of potassium trifluoro(5-oxopyrrolidin-3-yl)borate typically involves the reaction of a pyrrolidinone derivative with a trifluoroborate reagent. One common method is the reaction of 5-oxopyrrolidin-3-yl bromide with potassium trifluoroborate under mild conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Potassium trifluoro(5-oxopyrrolidin-3-yl)borate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium trifluoro(5-oxopyrrolidin-3-yl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(5-oxopyrrolidin-3-yl)borate exerts its effects depends on the specific reaction or application. In coupling reactions, the compound acts as a nucleophile, donating its trifluoroborate group to form a new carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

Potassium trifluoro(5-oxopyrrolidin-3-yl)borate can be compared to other organotrifluoroborate compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborate compounds.

Properties

Molecular Formula

C4H6BF3KNO

Molecular Weight

191.00 g/mol

IUPAC Name

potassium;trifluoro-(5-oxopyrrolidin-3-yl)boranuide

InChI

InChI=1S/C4H6BF3NO.K/c6-5(7,8)3-1-4(10)9-2-3;/h3H,1-2H2,(H,9,10);/q-1;+1

InChI Key

TWLLOPXDQNXEOQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(=O)NC1)(F)(F)F.[K+]

Origin of Product

United States

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